molecular formula C10H13BrClN B6163974 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2301851-25-0

5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6163974
CAS No.: 2301851-25-0
M. Wt: 262.57 g/mol
InChI Key: LJDWNYOFGPPTPG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a bicyclic aromatic amine with a bromine atom at position 5 and a methyl group at position 7 on the indene ring. Its molecular formula is C₁₀H₁₃BrClN (molecular weight: 262.58 g/mol), and it is registered under CAS number 1197595-75-7 . The compound belongs to the aminoindane class, which is structurally analogous to neurotransmitters like dopamine and serotonin, making it relevant in medicinal chemistry for CNS-targeted drug development .

The bromine and methyl substituents likely influence its electronic and steric properties, impacting binding affinity and metabolic stability in pharmacological contexts .

Properties

CAS No.

2301851-25-0

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c1-6-4-8(11)5-7-2-3-9(12)10(6)7;/h4-5,9H,2-3,12H2,1H3;1H

InChI Key

LJDWNYOFGPPTPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(CC2)N)Br.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Oxime Synthesis

Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), sodium hydroxide (NaOH), ethanol.
Procedure :

  • Reflux 5-bromo-7-methyl-1-indanone with NH₂OH·HCl and NaOH in ethanol for 4–6 hours.

  • Cool, extract with ethyl acetate, and dry over Na₂SO₄.

Reduction of Oxime to Amine

Catalytic Hydrogenation :

  • Use Raney nickel or palladium on carbon (Pd/C) under H₂ atmosphere.

  • Conditions : 50–60°C, 3–5 bar H₂ pressure, 8–12 hours.
    Alternative Method :

  • Employ LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature.

Yield Comparison :

MethodCatalystYield (%)
Catalytic hydrogenationRaney Ni85–90
Chemical reductionLiAlH₄75–80

Critical Note : Over-reduction of the aromatic ring is avoided by using mild hydrogenation conditions.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt to enhance stability and solubility.

Procedure :

  • Dissolve 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine in anhydrous ethanol.

  • Add concentrated HCl dropwise at 0°C until pH ≈ 2.

  • Filter the precipitate and recrystallize from ethanol/water.

Characterization :

  • Melting Point : 208–210°C (lit. 208°C).

  • IR (KBr) : 3356 cm⁻¹ (N-H stretch), 1588 cm⁻¹ (C-Br).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated purification systems are employed to ensure reproducibility. Key parameters include:

  • Catalyst Recycling : Raney nickel is reused after activation, reducing costs.

  • Solvent Recovery : Ethanol and DCM are distilled and recycled, aligning with green chemistry principles.

Analytical and Spectroscopic Validation

HPLC Purity : ≥98%.
XRD Analysis : Confirms crystalline structure of the hydrochloride salt .

Scientific Research Applications

Chemistry

In the field of chemistry, 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functional group modifications, making it an essential intermediate in organic synthesis.

Biology

This compound is utilized in biological research to study enzyme interactions and as a ligand in binding studies. Its ability to form halogen bonds due to the bromine atom enhances its binding affinity to proteins and enzymes, facilitating investigations into biochemical pathways and molecular mechanisms .

Medicine

This compound has been explored for its potential therapeutic properties. It is particularly relevant in drug design targeting specific receptors or enzymes involved in various diseases. For instance, derivatives of this compound have been investigated for their efficacy in treating neurodegenerative disorders such as Parkinson's disease .

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction of 5-bromo derivatives with cytochrome P450 enzymes, researchers found that the compound exhibited significant inhibitory activity. This suggests its potential use in pharmacological applications where modulation of enzyme activity is desired.

Case Study 2: Drug Development

Research has highlighted the synthesis of novel compounds derived from this compound aimed at treating Alzheimer's disease. These derivatives demonstrated improved binding affinities to target receptors compared to existing drugs, indicating a promising direction for future therapeutic agents .

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine HCl 1197595-75-7 C₁₀H₁₃BrClN 262.58 Br (C5), CH₃ (C7) Reference compound; bromine and methyl groups optimize steric bulk and lipophilicity.
(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine HCl 1079742-66-7 C₁₀H₁₃BrClN 262.58 Br (C5), CH₃ (C4) Methyl at C4 instead of C7; alters steric hindrance and receptor interaction .
7-Bromo-2,3-dihydro-1H-inden-1-amine HCl 2061980-70-7 C₉H₁₁BrClN 248.55 Br (C7) Lacks methyl group; reduced steric bulk may enhance solubility .
(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 1029689-74-4 C₉H₁₀ClF₂N 221.64 F (C5, C6) Fluorine substituents increase electronegativity and metabolic stability .
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl Not provided C₁₃H₂₀ClN 225.76 C₂H₅ (C5, C6) Ethyl groups enhance lipophilicity; positional isomerism affects CNS activity .

Challenges and Opportunities

  • Stereochemical Complexity : Enantiomers like (S)-5-bromo-4-methyl exhibit distinct pharmacological profiles compared to racemic mixtures, necessitating chiral resolution techniques .
  • Substituent Effects : Methyl groups at C7 (vs. C4) reduce metabolic degradation but may limit solubility, whereas fluorine substituents balance stability and bioavailability .

Biological Activity

5-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 2301851-25-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNC_{10}H_{12}BrN. The compound features a bromine atom and a methyl group attached to a dihydroindene structure, which is significant for its biological activity.

Structural Information:

  • Molecular Formula: C10H12BrNC_{10}H_{12}BrN
  • SMILES Representation: CC1=CC(=CC2=C1C(CC2)N)Br
  • InChIKey: LWCGGULSLSMPSO-UHFFFAOYSA-N

Case Studies and Comparative Analysis

  • Antimicrobial Activity of Alkaloids:
    • A study focusing on monomeric alkaloids demonstrated that compounds with similar structural features exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for the most active compounds .
  • Structure-Activity Relationships (SAR):
    • SAR studies indicate that modifications on the piperidine ring can enhance antimicrobial activity. For instance, the introduction of electron-donating or electron-withdrawing groups led to varying degrees of antibacterial potency . The presence of a bromine atom in the structure may contribute to increased activity against Gram-positive bacteria.
  • Comparative MIC Values:
    CompoundMIC (mg/mL)Target Bacteria
    5-Bromo-7-methyl...TBDTBD
    Alkaloid A0.0039S. aureus
    Alkaloid B0.0195E. coli
    Alkaloid C0.0048C. albicans

Research Findings

While specific literature on this compound is scarce, related research provides valuable insights:

  • Potential as a VHL Inhibitor:
    • Compounds with similar indene structures have been explored as inhibitors for the von Hippel-Lindau (VHL) protein, which is crucial in cancer biology due to its role in regulating hypoxia-inducible factors . This suggests that 5-bromo-7-methyl... may also possess inhibitory properties worth investigating.
  • General Observations:
    • The presence of halogen substituents such as bromine typically enhances biological activity due to increased lipophilicity and interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions in organic solvents (e.g., dichloromethane or THF) under inert atmospheres. Key steps include bromination at the 5th position, methylation at the 7th position, and amine functionalization. Purification via recrystallization or chromatography (e.g., silica gel column) is critical for achieving >95% purity. Reaction optimization may involve adjusting temperature (e.g., 0–60°C), solvent polarity, or catalyst loading. Yield improvements are often achieved through iterative solvent screening (e.g., ethanol vs. acetonitrile) .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., bromine at C5, methyl at C7).
  • Mass spectrometry (HRMS) : To verify molecular weight (theoretical: ~231.05 g/mol; observed m/z must align within 5 ppm error) .
  • X-ray crystallography : Resolves spatial conformation, particularly the dihydroindene ring’s planarity and hydrochloride salt formation .

Q. What physicochemical properties are critical for in vitro assays?

  • Methodological Answer :

  • Solubility : Hydrochloride salt enhances aqueous solubility (tested via shake-flask method in PBS, pH 7.4).
  • LogP : Estimated via HPLC to assess lipophilicity (expected range: 1.5–2.5 due to bromine and methyl groups).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 5-chloro or 5-fluoro derivatives) reveal halogen-dependent binding affinities. For example:

  • Bromine’s electronegativity and van der Waals radius enhance receptor interactions (e.g., σ-receptors).
  • Methyl at C7 may sterically hinder or stabilize binding, assessed via molecular docking and SPR assays .

Q. What strategies resolve contradictions in reported molecular weights (e.g., 212.09 vs. 231.05 g/mol)?

  • Methodological Answer : Discrepancies arise from salt forms or isomerism (e.g., (R)- vs. (S)-enantiomers). Validate via:

  • Elemental analysis : Compare %C, %H, %N with theoretical values.
  • Ion chromatography : Confirm chloride counterion presence.
  • Chiral HPLC : Differentiate enantiomers if stereochemistry is unspecified .

Q. How can computational modeling guide the design of derivatives with improved bioavailability?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to optimize LogP (<3) and topological polar surface area (<60 Ų).
  • MD simulations : Predict membrane permeability (e.g., blood-brain barrier penetration) based on free-energy profiles.
  • QSAR models : Corrogate substituent effects (e.g., methyl vs. methoxy) on metabolic stability .

Q. What experimental frameworks assess mechanistic interactions with biological targets (e.g., enzymes or GPCRs)?

  • Methodological Answer :

  • Kinetic assays : Measure IC50_{50} via fluorescence polarization (e.g., for kinase inhibition).
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes (e.g., amine group’s hydrogen bonding with catalytic residues).
  • BRET/FRET : Monitor real-time receptor conformational changes in live cells .

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